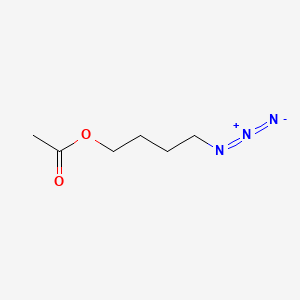

4-Azidobutanol 1-Acetate

Overview

Description

4-Azidobutanol 1-Acetate (C₆H₁₁N₃O₂, MW: 157.17 g/mol) is a synthetic organic compound characterized by an azide (-N₃) group and an acetate ester moiety. It is cataloged as an impurity in pharmaceutical intermediates, particularly associated with Acyclovir synthesis . The azide group confers reactivity, making it valuable in click chemistry and bioorthogonal reactions, while the acetate ester enhances lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobutanol 1-Acetate typically involves the reaction of 4-bromobutyl acetate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion (N₃⁻) displaces the bromide ion (Br⁻) from the butyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobutanol 1-Acetate undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions:

Reducing Agents: LiAlH₄, Pd/C, H₂

Solvents: DMSO, CH₃CN

Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions

Major Products:

Primary Amines: Formed from the reduction of the azide group

Triazoles: Formed from cycloaddition reactions with alkynes

Scientific Research Applications

4-Azidobutanol 1-Acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocycles and bioactive compounds.

Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Azidobutanol 1-Acetate primarily involves the reactivity of the azide group. In bioconjugation and click chemistry applications, the azide group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound is compared to structurally related azides, esters, and pharmaceutical impurities (Table 1):

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-Azidobutanol 1-Acetate | C₆H₁₁N₃O₂ | 157.17 | Azide, acetate ester |

| (S)-2-Azido Isovaleric Acid Cyclohexylammonium Salt | C₅H₉N₃O₂ | 143.14 | Azide, carboxylic acid salt |

| Glycerol 1,2-diacetate | C₇H₁₂O₅ | 176.17 | Two acetate esters |

| 1,2,3-Propanetriol, 1-acetate | C₅H₁₀O₄ | 134.13 | Acetate ester, hydroxyls |

| 4-Azidobutanoic Acid | C₄H₇N₃O₂ | 129.12 | Azide, carboxylic acid |

Key Observations :

- Azide vs. Carboxylic Acid: this compound differs from 4-Azidobutanoic Acid () by replacing the terminal carboxylic acid with an acetate ester, enhancing lipophilicity .

- Ester Complexity: Compared to Glycerol 1,2-diacetate, this compound has a simpler ester structure but includes a reactive azide group .

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule and Drug-Likeness

- This compound: Molecular weight (157.17) and likely logP (estimated <5) suggest compliance with Lipinski’s Rule, contrasting with CFEA phytocompounds like Dotriacontyl isopropyl ether (MW >500, two violations) .

Solubility and Stability

- The acetate ester in this compound likely improves solubility in organic solvents compared to 4-Azidobutanoic Acid, which has a polar carboxylic acid group .

- Azides are thermally unstable; thus, storage conditions for this compound may require stricter controls than non-azide esters like Glycerol 1,2-diacetate .

Biological Activity

4-Azidobutanol 1-acetate (CAS No. 172468-38-1) is a compound that has garnered attention in various fields of biological research due to its unique azide functional group, which allows for diverse chemical reactivity and potential applications in medicinal chemistry, bioconjugation, and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, pharmacokinetics, and relevant case studies.

- Molecular Formula: C5H10N3O2

- Molecular Weight: 158.15 g/mol

- Structure: Contains an azide group (-N3) and an acetate group (-COCH3), making it a versatile building block for chemical synthesis.

This compound exhibits biological activity primarily through its azide moiety, which can participate in click chemistry reactions, particularly with alkynes. This property is leveraged in bioconjugation strategies to label biomolecules or create complex molecular architectures.

Target Interactions

The compound interacts with various biomolecules, including:

- Proteins: It can modify amino acid residues, particularly cysteine and lysine, leading to changes in protein function.

- Nucleic Acids: Potential interactions with DNA or RNA can influence gene expression and cellular processes.

Biochemical Pathways

The biological effects of this compound are mediated through several biochemical pathways:

- Signal Transduction: Modifications to signaling proteins can alter pathways involved in cell proliferation and apoptosis.

- Metabolic Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially impacting cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption: Rapidly absorbed upon administration due to its small molecular size.

- Distribution: The azide group may facilitate transport across cellular membranes.

- Metabolism: Subject to enzymatic degradation by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion: Primarily eliminated via renal pathways.

Anticancer Activity

Recent studies have explored the potential anticancer properties of this compound. For instance, a study demonstrated that the compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. The results indicated a concentration-dependent effect on cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

This data suggests that higher concentrations of the compound significantly reduce cell viability, indicating potential as an anticancer agent.

Bioconjugation Applications

This compound has been utilized in bioconjugation studies where it was reacted with various alkynes to form stable triazole linkages. This method has proven useful for labeling proteins and creating targeted drug delivery systems. A specific example includes the conjugation with an anticancer drug, enhancing its specificity towards tumor cells while minimizing systemic toxicity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Azidobutanol 1-Acetate, and how can researchers validate the product's purity?

Methodological Answer: The synthesis typically involves two steps:

Azidation : Reacting 4-chlorobutanol with sodium azide (NaN₃) under controlled conditions (e.g., DMF solvent, 60–80°C) to yield 4-azidobutanol.

Acetylation : Treating 4-azidobutanol with acetic anhydride in the presence of a catalyst (e.g., pyridine) to form the acetate ester.

Validation :

- NMR Spectroscopy : Confirm esterification via the appearance of an acetyl proton peak (~2.1 ppm in ¹H NMR) and azide signals in the ³⁵Cl/³⁷Cl isotope pattern.

- HPLC-MS : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) coupled with mass spectrometry to confirm molecular weight (MW = 157.16 g/mol) and purity (>95%) .

- IR Spectroscopy : Verify the azide group (N₃) via a characteristic absorbance band near 2100 cm⁻¹.

Q. What critical safety protocols must be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Hazard Mitigation :

- H303/H313/H333 : Avoid ingestion, skin contact, and inhalation. Implement spill containment measures (e.g., absorbent pads).

- Thermal Stability : Store at 2–8°C in airtight containers away from heat sources, as azides can decompose explosively under high temperatures.

- Emergency Procedures : For eye exposure, rinse with water for 15 minutes and seek medical attention immediately .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

Methodological Answer:

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts, coupling constants | Confirm structure and esterification |

| HPLC | Retention time, peak symmetry | Assess purity (>95%) and detect impurities |

| FT-IR | Absorbance at 2100 cm⁻¹ (N₃) | Identify functional groups |

| Mass Spectrometry | Molecular ion peak (m/z 157.16) | Verify molecular weight |

- Cross-Validation : Combine HPLC with diode-array detection (DAD) to correlate retention times with UV absorption profiles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize azide decomposition during the synthesis of this compound?

Methodological Answer:

- Temperature Control : Maintain reaction temperatures below 80°C to prevent exothermic decomposition. Use jacketed reactors for precise thermal regulation.

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with safer alternatives like acetone or THF to reduce side reactions.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance acetylation efficiency while minimizing residual azide instability.

- Real-Time Monitoring : Employ in-situ FT-IR to track azide consumption and adjust stoichiometry dynamically .

Q. What experimental approaches are recommended to assess the thermal and hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (5°C/min) to identify decomposition thresholds.

Hydrolytic Stability :

- Prepare buffered solutions (pH 4–10) and incubate the compound at 25°C and 40°C.

- Monitor degradation via HPLC at intervals (0, 24, 48 hrs) to quantify remaining parent compound.

Kinetic Modeling : Use Arrhenius equations to predict shelf-life under accelerated conditions. Reference degradation products (e.g., 4-azidobutanol) via LC-MS .

Q. How should researchers resolve contradictions in spectral data when impurities are detected in this compound batches?

Methodological Answer:

- Root-Cause Analysis :

- Impurity Profiling : Use preparative HPLC to isolate impurities and characterize them via high-resolution MS and 2D NMR.

- Process Retrospective : Audit synthesis steps (e.g., excess reagent ratios, incomplete azidation) to identify contamination sources.

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to correlate impurity levels with reaction variables (temperature, solvent purity) .

Q. What methodologies are suitable for studying the reactivity of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Methodological Answer:

- Click Chemistry Optimization :

- Catalyst System : Test Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance reaction rates and regioselectivity.

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor triazole formation in real-time.

- Product Analysis : Characterize cycloadducts via ¹H NMR (triazole proton at ~7.5 ppm) and MALDI-TOF MS .

Q. How can researchers design a robust protocol for quantifying trace levels of this compound in complex biological matrices?

Methodological Answer:

Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.

LC-MS/MS Optimization :

- Column : Hypersil Gold C18 (2.1 × 100 mm, 1.9 µm).

- Ionization : ESI+ mode with MRM transitions (m/z 157.16 → 99.1 for quantification).

Validation : Assess linearity (0.1–100 ng/mL), LOQ (0.05 ng/mL), and matrix effects using spike-recovery experiments in plasma/urine .

Properties

IUPAC Name |

4-azidobutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBSQBYXMAZRNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.